3-Methyl-1-octylpyridin-1-ium tetrafluoroborate
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Overview
Description
3-Methyl-1-octylpyridin-1-ium tetrafluoroborate is an ionic liquid composed of a pyridinium cation and a tetrafluoroborate anion. Ionic liquids are salts in the liquid state at relatively low temperatures, often below 100°C. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-octylpyridin-1-ium tetrafluoroborate typically involves the quaternization of 3-methylpyridine with 1-bromooctane, followed by anion exchange with sodium tetrafluoroborate. The reaction conditions usually include:
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Quaternization Reaction
Reactants: 3-methylpyridine and 1-bromooctane.
Solvent: Acetonitrile or another suitable solvent.
Temperature: Reflux conditions (around 80-100°C).
Duration: Several hours to ensure complete reaction.
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Anion Exchange
Reactants: The quaternized product and sodium tetrafluoroborate.
Solvent: Water or methanol.
Temperature: Room temperature.
Duration: Stirring for several hours to ensure complete exchange.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-octylpyridin-1-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridinium ring .
Scientific Research Applications
3-Methyl-1-octylpyridin-1-ium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its unique properties.
Biology: Employed in the stabilization of proteins and enzymes, as well as in the study of biomolecular interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a medium for pharmaceutical reactions.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity and thermal stability
Mechanism of Action
The mechanism of action of 3-Methyl-1-octylpyridin-1-ium tetrafluoroborate involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The tetrafluoroborate anion is known for its weakly coordinating nature, which allows the cation to interact more freely with other molecules. This property makes it an effective medium for various chemical reactions and processes .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-octylimidazolium tetrafluoroborate: Another ionic liquid with similar properties but different cation structure.
1-Butyl-3-methylimidazolium tetrafluoroborate: Known for its use in electrochemical applications.
Uniqueness
3-Methyl-1-octylpyridin-1-ium tetrafluoroborate is unique due to its pyridinium cation, which imparts distinct chemical and physical properties compared to imidazolium-based ionic liquids. Its structure allows for specific interactions with biomolecules and other organic compounds, making it particularly useful in biological and pharmaceutical research .
Properties
Molecular Formula |
C14H24BF4N |
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Molecular Weight |
293.15 g/mol |
IUPAC Name |
3-methyl-1-octylpyridin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C14H24N.BF4/c1-3-4-5-6-7-8-11-15-12-9-10-14(2)13-15;2-1(3,4)5/h9-10,12-13H,3-8,11H2,1-2H3;/q+1;-1 |
InChI Key |
RISKGJQQAHJQNE-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCC[N+]1=CC=CC(=C1)C |
Origin of Product |
United States |
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